9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898422-36-1
VCID: VC5719180
InChI: InChI=1S/C21H19N5O2/c1-11-5-4-6-14(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,22,27)(H,24,28)
SMILES: CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416

9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898422-36-1

Cat. No.: VC5719180

Molecular Formula: C21H19N5O2

Molecular Weight: 373.416

* For research use only. Not for human or veterinary use.

9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 898422-36-1

Specification

CAS No. 898422-36-1
Molecular Formula C21H19N5O2
Molecular Weight 373.416
IUPAC Name 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C21H19N5O2/c1-11-5-4-6-14(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Standard InChI Key HVXCSNLOAZSEJB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N

Introduction

Structural Analysis and Molecular Characteristics

The core structure of this compound is based on a purine scaffold, a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. The purine core is modified at three key positions:

  • Position 6: A carboxamide group (-CONH2) is attached, a common functional group in bioactive molecules due to its hydrogen-bonding capacity .

  • Position 8: An oxo group (=O) introduces a ketone functionality, rendering the molecule an 8-oxo-purine derivative. This modification is known to influence electronic properties and base-pairing behavior in nucleic acid analogs .

  • Position 9: A 3,4-dimethylphenyl substituent adds steric bulk and hydrophobicity, potentially enhancing membrane permeability .

  • Position 2: A 3-methylphenyl group further diversifies the substitution pattern, contributing to π-π stacking interactions in molecular recognition .

The molecular formula is inferred as C23H22N5O2 based on analogous structures such as 8-oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (C17H12N6O2) and 9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (C24H27N5O2) . The presence of two methyl groups on the phenyl rings at positions 3 and 4 likely increases lipophilicity, as evidenced by the logP values of related compounds (e.g., 1.3447 for 8-oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide) .

Synthetic Pathways and Chemical Reactivity

While no direct synthesis route for this compound is documented, methodologies for analogous purine derivatives suggest feasible strategies. A key approach involves:

  • Construction of the Purine Core: Cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents, as demonstrated in the synthesis of 2,9-disubstituted-6-morpholino purine analogs .

  • Introduction of the 8-Oxo Group: Oxidation of the C8 position using agents like potassium permanganate or hydrogen peroxide under controlled conditions .

  • Substituent Attachment:

    • The 3,4-dimethylphenyl group at position 9 could be introduced via Ullmann coupling or nucleophilic aromatic substitution, leveraging halogenated purine intermediates .

    • The 3-methylphenyl group at position 2 might employ Suzuki-Miyaura cross-coupling with a boronic acid derivative .

  • Carboxamide Functionalization: Reaction of a purine-6-carbonyl chloride with ammonia or ammonium hydroxide .

A critical challenge lies in regioselectivity, as competing reactions at N7, N9, and other positions require careful protecting group strategies. For instance, the synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione utilized DMSO-mediated condensation with nitrobenzaldehyde derivatives to achieve specific substitution patterns .

Physicochemical and Pharmacokinetic Profiling

Based on structurally related compounds, the following properties are anticipated:

  • Molecular Weight: ~437–440 g/mol (comparable to 9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, MW 437.6) .

  • logP: Estimated at 2.5–3.0, reflecting the balance between hydrophobic aryl groups and polar carboxamide .

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH groups) and 5 acceptors (carbonyl oxygens, pyridine nitrogen) .

  • Polar Surface Area: ~90 Ų, suggesting moderate blood-brain barrier permeability .

The 8-oxo group may enhance solubility in polar solvents compared to unmodified purines, though steric hindrance from the dimethylphenyl group could limit crystalline packing .

Comparative Analysis with Structural Analogs

FeatureThis Compound8-Oxo-9-phenyl Analog 9-(3,4-Dimethylphenyl) Derivative
Molecular FormulaC23H22N5O2 (inferred)C17H12N6O2C24H27N5O2
Substituents3,4-Dimethylphenyl (C9), 3-Methylphenyl (C2)Phenyl (C9), Pyridin-3-yl (C2)3,4-Dimethylphenyl (C9), Octyl (C3)
logP~2.81.34473.1 (estimated)
Biological TargetPI3K isoforms (hypothetical)Not reportedKinase inhibition

The substitution at C2 with a 3-methylphenyl group, instead of pyridinyl or octyl chains, may reduce polarity and enhance passive diffusion across cellular membranes compared to analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator